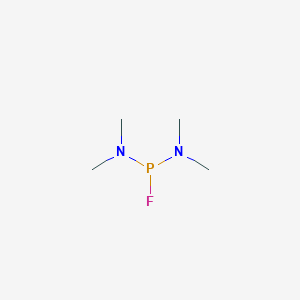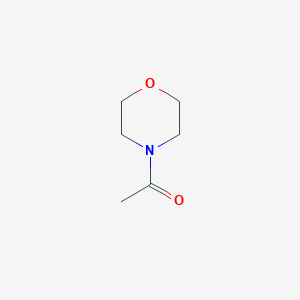
Tetraallylgermane
概要
説明
Tetraallylgermane is an organogermanium compound with the molecular formula C12H20Ge. It is characterized by the presence of four allyl groups attached to a central germanium atom.
準備方法
Synthetic Routes and Reaction Conditions: Tetraallylgermane can be synthesized through the reaction of germanium tetrachloride with allyl magnesium bromide. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.
Reaction with Germanium Tetrachloride: The prepared allyl magnesium bromide is then added to germanium tetrachloride under controlled conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tetraallylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The allyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation Products: Germanium dioxide and other oxidized derivatives.
Reduction Products: Simpler organogermanium compounds.
Substitution Products: Various substituted germanium compounds depending on the reagents used.
科学的研究の応用
Tetraallylgermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound is explored for its potential in creating germanium-containing polymers and materials with unique electronic properties.
Biology and Medicine: Research is ongoing to investigate the biological activity of organogermanium compounds, including potential therapeutic applications.
作用機序
The mechanism of action of tetraallylgermane involves its interaction with various molecular targets and pathways. In chemical reactions, the allyl groups can participate in addition and substitution reactions, facilitating the formation of new compounds. The germanium atom can also interact with other elements, influencing the reactivity and stability of the compound. Detailed studies on the specific molecular targets and pathways are still ongoing .
類似化合物との比較
- Tri-n-butylgermane
- Phenyltrimethylgermane
- Diethylgermane
- Allyltriethylgermane
Comparison: Tetraallylgermane is unique due to the presence of four allyl groups, which confer distinct reactivity and properties compared to other organogermanium compounds. For example, tri-n-butylgermane and phenyltrimethylgermane have different substituents, leading to variations in their chemical behavior and applications. The allyl groups in this compound make it particularly suitable for reactions involving addition and substitution, providing versatility in synthetic applications .
特性
IUPAC Name |
tetrakis(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Ge/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLLRRNQRDPDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Ge](CC=C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316533 | |
| Record name | Tetraallylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-91-5 | |
| Record name | Tetraallylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraallylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraallylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of tetraallylgermane in organic synthesis?
A1: this compound demonstrates potential as a versatile reagent in organic synthesis. [] Scandium trifluoromethanesulfonate can effectively catalyze the allylation of carbonyl compounds using this compound in aqueous media. [] This reaction exhibits chemoselectivity, favoring the allylation of aldehydes over ketones. [] This approach offers a green chemistry approach for synthesizing homoallylic alcohols.
Q2: How is chirality introduced when using this compound in synthesis?
A2: this compound can be selectively cyclozirconated or spirozirconated to generate chiral (racemic) spirosilanes and spirogermanes. [] This reaction exploits the reactivity of the allyl groups with zirconocene reagents, leading to the formation of cyclic structures containing germanium and silicon. [] These chiral spirosilanes and spirogermanes, possessing two or four stereogenic centers, hold potential applications in asymmetric synthesis and materials science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


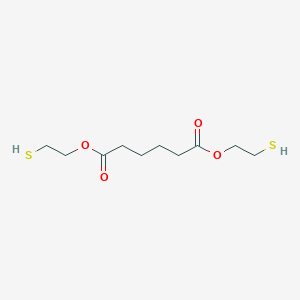
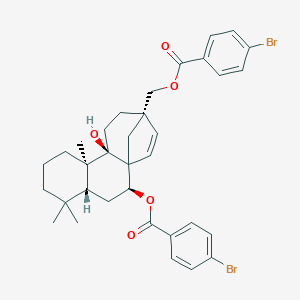
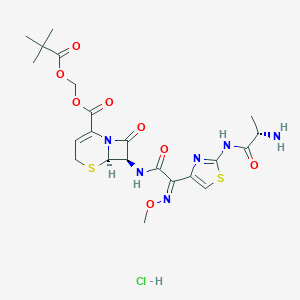

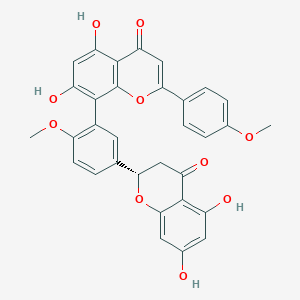
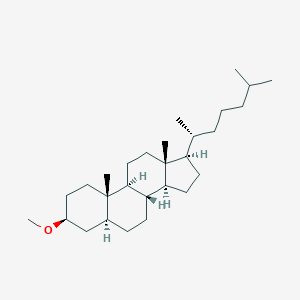
![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)

